molecular formula C66H124N25O21+ B12388212 Histone H3K9me3 (1-15)

Histone H3K9me3 (1-15)

Cat. No.: B12388212
M. Wt: 1603.8 g/mol
InChI Key: GJEWFRMDKPMQEF-KDORIQHKSA-O
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Description

Primary Sequence Analysis of H3 (1-15) N-Terminal Domain

The N-terminal domain of histone H3 (residues 1–15) contains a conserved sequence critical for chromatin interactions. The primary sequence of the unmodified H3 (1-15) fragment is Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala (ARTKQTARKSTGGKA) in one-letter notation. Position 9 corresponds to lysine (K9), the site of tri-methylation in H3K9me3. This region is enriched in basic residues, including four arginines and lysines, which facilitate electrostatic interactions with DNA.

Table 1: Residue-Specific Features of H3 (1-15)

Position Residue Functional Role PTM Status in H3K9me3 (1-15)
1 Ala N-terminal stabilization Unmodified
4 Lys DNA interaction site Unmodified
9 Lys Epigenetic regulation hub Tri-methylated (K9me3)
10 Ser Phosphorylation site in related variants Unmodified
14 Lys DNA interaction site Unmodified

The sequence conservation across species underscores its functional importance, with K9 serving as a hotspot for methylation.

Post-Translational Modification Landscape at Lysine 9

Tri-methylation at K9 is catalyzed by histone methyltransferases (HMTs) such as SUV39H1, SUV39H2, and SETDB1, which deposit methyl groups using S-adenosylmethionine as a cofactor. This PTM recruits "reader" proteins like heterochromatin protein 1 (HP1) and ATRX through their chromo- and ADD domains, respectively.

Table 2: Biochemical Properties of H3K9 Methylation States

Methylation State Binding Partner Affinity (Kd, μM) Chromatin Association
Unmodified (K9me0) ATRX ADD 76.8 ± 1.3 Euchromatin
Mono- (K9me1) ATRX ADD 63.3 ± 9.5 Transition states
Di- (K9me2) ATRX ADD 10.2 ± 1.0 Facultative heterochromatin
Tri- (K9me3) ATRX ADD, HP1 5.5 ± 0.2 Constitutive heterochromatin

The progressive increase in binding affinity with methylation underscores H3K9me3’s role in stabilizing heterochromatin. Unlike acetylation or phosphorylation, K9me3 does not neutralize the lysine’s positive charge, preserving its ability to interact with DNA while enabling specific protein recruitment.

Conformational Dynamics of Trimethylated H3K9 in Chromatin Context

The H3 (1-15) tail exhibits conformational flexibility in isolated nucleosomes but adopts ordered structures in condensed chromatin. Hydrogen-deuterium exchange studies reveal that residues 1–35 of H3 form stable hydrogen-bonded structures in nucleosome arrays, with K9me3 further stabilizing these conformations.

Table 3: Structural Effects of H3K9me3 in Chromatin

Condition H3 Tail Mobility DNA Interaction Strength Biological Implication
Isolated nucleosome High Weak Transcriptional permissiveness
Condensed nucleosome array Reduced Strong Heterochromatin formation
K9me3-modified array Further reduced Enhanced Gene silencing stabilization

In condensed arrays, the H3 tail forms transient electrostatic interactions with linker DNA, particularly through residues 10–15. K9me3 augments these interactions by recruiting proteins like ATRX, which crosslink adjacent nucleosomes. Nuclear magnetic resonance (NMR) data show that K9me3 restricts tail mobility, favoring a conformation that occludes transcription factor binding sites.

Properties

Molecular Formula

C66H124N25O21+

Molecular Weight

1603.8 g/mol

IUPAC Name

[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium

InChI

InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1

InChI Key

GJEWFRMDKPMQEF-KDORIQHKSA-O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis Methods

Standard Fmoc-based Solid-Phase Peptide Synthesis

The most common approach for preparing Histone H3K9me3 (1-15) is solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protection strategy. This method involves the sequential addition of amino acids to a solid support, with the C-terminal amino acid attached first.

The general procedure involves:

  • Selection of an appropriate resin, typically Rink amide resin for C-terminal amide or 2-chlorotrityl chloride resin for C-terminal carboxylic acid
  • Loading the first amino acid (alanine for H3K9me3 (1-15))
  • Sequential coupling of amino acids using HBTU or HATU as coupling agents
  • Special handling for incorporating the trimethylated lysine residue
  • Cleavage and deprotection using trifluoroacetic acid (TFA) cocktails
  • Purification by reverse-phase HPLC

A typical coupling cycle involves:

  • Fmoc deprotection using 20% piperidine in DMF
  • Washing steps with DMF
  • Activation of the carboxylic acid group of the incoming amino acid
  • Coupling reaction using DIEA as base
  • Additional washing steps

Incorporation of Trimethylated Lysine

The incorporation of trimethylated lysine at position 9 requires special consideration. Two primary approaches exist:

Direct Incorporation of Fmoc-Lys(Me3)-OH

This approach utilizes commercially available or specially synthesized Fmoc-protected trimethyllysine. The Fmoc-protected trimethyllysine building block is incorporated directly during the peptide synthesis. This method requires:

  • Pre-synthesis of Fmoc-Lys(Me3)-OH or commercial purchase
  • Incorporation during standard SPPS at position 9
  • Special coupling conditions might be necessary due to steric hindrance
Methylated Lysine Analog (MLA) Approach

The Methylated Lysine Analog technology provides precise control over the site and degree of methylation. This approach involves:

  • Incorporation of a cysteine residue at position 9 during SPPS (often with C110A substitution in the context of full-length H3)
  • Post-synthetic chemical alkylation that substitutes a methylated analog of lysine (aminoethylcysteine) for the existing cysteine
  • The reaction creates a sulfide substitution in place of the lysine ϒ-methylene
  • The resulting structure closely mimics trimethylated lysine

Chemical Synthesis Approaches for Methylated Lysine Analogs

Phosphonium Analogue Synthesis

An alternative approach involves creating phosphonium analogs of trimethyllysine, where nitrogen is substituted with phosphorus. The synthesis of H3K9me3 using this approach requires:

  • Synthesis of Fmoc-protected Pε-trimethylphosphonium analog of Nε-trimethyllysine (Fmoc-KPme3-OH)
  • Incorporation into the peptide sequence using modified SPPS
  • Special handling due to the phosphonium group's susceptibility to oxidation during synthesis
  • Oxygen-free conditions during the protected amino acid synthesis and SPPS

Disulfide-Linked Strategy

A disulfide-linked strategy can also be employed, similar to methods used for ubiquitylated histones:

  • Expression and purification of histone H3 with K9C and C110A substitutions
  • DTNP (2,2′-dithiobis(5-nitropyridine)) reaction with the purified protein
  • Preparation of ubiquitin-cysteamine fusion (similar approaches could be adapted for methylation)
  • Formation of disulfide-linked modified histone

Purification and Validation Techniques

Reverse-Phase HPLC Purification

Once synthesized, Histone H3K9me3 (1-15) requires purification, typically using reverse-phase HPLC:

  • Sample preparation by dissolving crude peptide in appropriate solvents
  • Selection of C18 columns for separation
  • Gradient elution using acetonitrile/water mixtures with 0.1% TFA
  • Collection of fractions corresponding to the target peptide
  • Analysis of fractions by analytical HPLC and mass spectrometry

Mass Spectrometry Validation

Mass spectrometry is crucial for validating the successful synthesis of H3K9me3 (1-15):

  • MALDI-TOF or ESI-TOF mass spectrometry to confirm molecular weight
  • Verification of the trimethylation by observing the expected mass shift of +42 Da compared to unmodified lysine
  • High-resolution mass spectrometry to confirm the exact mass and molecular formula

NMR Analysis

NMR spectroscopy provides structural validation:

  • 1H NMR confirms the presence of trimethyl groups (distinctive signal at approximately δ 3.0 ppm)
  • 13C NMR analysis of methylated lysine residues
  • For phosphonium analogs, 31P NMR showing characteristic peaks (δ ~25.9 ppm for KPme3)

Data Tables and Technical Specifications

Histone H3K9me3 (1-15) Specifications

Parameter Value Reference
Sequence ARTKQTAR(Kme3)STGGKA
Molecular Formula C66H124N25O21+
Molecular Weight 1603.8 g/mol
Purity Required >98%
HPLC Retention Time Varies by column and conditions -

Fmoc SPPS Coupling Reagents Comparison

Coupling Reagent Advantages Disadvantages Recommended for
HBTU/HOBt Cost-effective, reliable Moderately reactive Standard couplings
HATU/HOAt Higher coupling efficiency More expensive Difficult sequences, Kme3 incorporation
PyBOP Low racemization Slower reaction Sterically hindered residues
DIC/HOBt No guanidinium byproducts Manual handling required Alternative protocol

TFA Cleavage Cocktail Compositions

Cleavage Cocktail Composition Application
Standard TFA/H2O/triisopropylsilane (95:2.5:2.5) General purpose
Enhanced TFA/H2O/phenol/triisopropylsilane (85:5:5:5) For peptides with sensitive residues
Mild TFA/dichloromethane/triisopropylsilane (1:1:0.05) Protected peptide cleavage from 2-chlorotrityl resin

Optimizing Synthesis of Histone H3K9me3 (1-15)

Critical Parameters for Successful Synthesis

Several factors affect the successful synthesis of Histone H3K9me3 (1-15):

  • Resin Selection : Rink amide resin typically yields better results for shorter peptides like H3 (1-15)
  • Coupling Efficiency : Double coupling steps are recommended for the trimethylated lysine residue due to potential steric hindrance
  • Reaction Monitoring : Regular Fmoc removal monitoring to assess synthesis progress
  • Protection Schemes : Appropriate side-chain protection groups to prevent undesired reactions

Troubleshooting Common Issues

Issue Possible Cause Solution
Low yield Incomplete coupling Double coupling, increased reaction time
Multiple byproducts Side reactions Optimize protection strategy, adjust cleavage conditions
Oxidation of phosphonium analogs Exposure to oxygen Use oxygen-free conditions, add reducing agents
Difficulty in purification Similar impurities Optimize HPLC gradient, consider alternative columns
Mass discrepancy Incomplete deprotection Adjust cleavage conditions, extend reaction time

Research Applications

Histone H3K9me3 (1-15) peptides are used in various research applications:

  • Binding Studies : Investigation of protein-peptide interactions, particularly with reader proteins like HP1
  • Antibody Generation : Production of specific antibodies against H3K9me3 for chromatin immunoprecipitation and immunofluorescence studies
  • Reader Domain Analysis : Characterization of the interactions between H3K9me3 and chromodomain-containing proteins
  • Enzyme Assays : Development of assays for histone demethylases that remove methyl groups from H3K9me3
  • Structural Studies : Crystal structure determination of reader proteins in complex with H3K9me3 peptides

A recent study demonstrated that the recognition of H3K9me3 by reader proteins is driven by energetically favorable cation-π interactions between the positively charged trimethyllysine and the electron-rich aromatic cage of reader proteins.

Comparative Analysis of Different Preparation Methods

Method Advantages Disadvantages Scale Purity
Direct Fmoc SPPS with Kme3 Straightforward, one-step incorporation Expensive building block, potential coupling issues mg to g >95%
MLA approach Precise control, cost-effective Multi-step process, requires specialized chemistry mg to g >98%
Phosphonium analog Interesting for comparative studies Oxidation susceptibility, specialized handling mg >90%
Recombinant with post-translational modification Enzymatic specificity Complex process, low yield μg to mg Variable

Chemical Reactions Analysis

Types of Reactions

Histone H3K9me3 (1-15) primarily undergoes methylation reactions. The tri-methylation of lysine 9 is catalyzed by specific histone methyltransferases, such as SUV39H1. This modification can be reversed by histone demethylases, such as KDM4A, which remove the methyl groups .

Common Reagents and Conditions

Major Products Formed

The primary product of the methylation reaction is Histone H3K9me3, which is associated with gene silencing and heterochromatin formation. Demethylation results in the formation of Histone H3K9me2 or Histone H3K9me1, which are associated with different chromatin states .

Scientific Research Applications

Key Characteristics

  • Location : Primarily found in pericentromeric heterochromatin.
  • Function : Acts as a repressive mark, inhibiting transcription.
  • Associated Proteins : Interacts with proteins such as HP1 (heterochromatin protein 1), which recognizes methylated lysines and facilitates chromatin compaction.

Epigenetic Regulation

Histone H3K9me3 is crucial for understanding epigenetic regulation mechanisms. It serves as a marker for transcriptionally inactive regions, influencing gene expression patterns in various cellular contexts.

Case Study: Environmental Response

A study engineered recombinant protein sensors to monitor changes in H3K9me3 levels in live cells. The sensor demonstrated that exposure to atrazine, an environmental chemical, reduced H3K9me3 levels by approximately 14-25% depending on concentration, indicating its role in environmental epigenetics .

Cancer Research

Aberrant levels of H3K9me3 have been linked to various cancers, making it a target for therapeutic interventions.

Case Study: Histone Mutants

Research involving histone H3 mutants (e.g., H3K9M) showed that these mutations act as dominant negatives, inhibiting the activity of methyltransferases responsible for adding methyl groups to H3K9. This led to significant depletion of H3K9me3 in treated cells, providing insights into potential cancer therapies targeting histone modifications .

Developmental Biology

H3K9me3 plays a role in developmental processes by regulating gene expression during differentiation.

Case Study: Neuronal Development

In a study examining cortical neurons, simultaneous depletion of both H3K9me3 and another repressive mark (H3K27me3) was observed when expressing mutant histones. This suggests that manipulating these modifications can influence neuronal development and function .

Plant Biology

In plants, H3K9me3 is associated with gene repression and chromatin organization.

Case Study: Arabidopsis Research

In Arabidopsis thaliana, studies have shown that H3K9me3 is linked to euchromatin and transcriptional activation under certain conditions, highlighting its dual role depending on the cellular context .

Table 1: Summary of Key Studies Involving Histone H3K9me3

Study FocusMethodologyKey Findings
Environmental ImpactLive-cell imaging with sensorsAtrazine exposure reduced H3K9me3 levels by 14-25%
Cancer MechanismsHistone mutant expressionH3K9M mutation led to depletion of H3K9me3
Developmental RolesNeuronal differentiation analysisSimultaneous depletion of repressive marks observed
Plant Gene RegulationChromatin state analysisH3K9me3 associated with transcriptional activation

Mechanism of Action

Histone H3K9me3 exerts its effects by creating a binding site for heterochromatin protein 1 (HP1), which promotes chromatin condensation and gene silencing. The tri-methylation of lysine 9 enhances the interaction between HP1 and the histone tail, leading to the formation of heterochromatin. This modification is crucial for maintaining genomic stability and regulating gene expression .

Comparison with Similar Compounds

H3K9me3 vs. H3K27me3

  • Modification Type : Both are repressive trimethylation marks, but at distinct lysine residues (K9 vs. K27).
  • Enzymes :
    • H3K9me3: SUV39H1, SETDB1 .
    • H3K27me3: EZH2 (a subunit of Polycomb Repressive Complex 2, PRC2) .
  • Genomic Targets: H3K9me3: Enriched at heterochromatin, repetitive elements, and telomeres . H3K27me3: Occupies Polycomb-repressed genes, including developmental regulators .
  • Disease Associations: H3K9me3: Correlates with aggressive salivary gland tumors (e.g., adenoid cystic carcinoma with solid subtype) and dysregulation of the WNT pathway in cholangiocarcinoma . H3K27me3: Linked to colorectal cancer (CRC) prognosis and breast cancer survival .
  • Targeting Mechanisms: H3K9me3: Primarily guided by DNA-binding proteins (e.g., ERH) and noncoding RNAs . H3K27me3: Recruited via PRC2 components like JARID2 and AEBP2 .

H3K9me3 vs. H4K20me3

  • Functional Roles :
    • H3K9me3: Gene silencing and heterochromatin maintenance .
    • H4K20me3: DNA repair, mitotic chromatin condensation .
  • Diagnostic Utility: In cancer detection, H4K20me3 normalization to nucleosome content distinguishes cancer patients from healthy individuals more effectively than H3K9me3 . Non-normalized H3K9me3 levels discriminate CRC from non-cancerous gastrointestinal diseases .

H3K9me3 vs. H3K4me3

  • Chromatin State :
    • H3K9me3: Repressive .
    • H3K4me3: Actively transcribed promoters .
  • Binding Specificity :
    • H3K9me3: Binds HP1α through its chromodomain, enhanced by DNA interactions .
    • H3K4me3: Attracts readers like BPTF, promoting transcriptional elongation .

H3K9me3 vs. H3K9Ac

  • Modification Impact :
    • H3K9me3: Represses transcription by compacting chromatin.
    • H3K9Ac: Acetylation neutralizes lysine charge, promoting open chromatin and activation .
  • Co-Occurrence: In salivary gland tumors, H3K9me3 and H3K9Ac levels are inversely correlated; high H3K9me3 with low H3K9Ac predicts aggressive phenotypes .

Key Data Tables

Table 1: Comparative Overview of Histone Modifications

Histone Mark Lysine Modification Enzymes Chromatin State Key Functions Disease Links
H3K9me3 K9 Trimethylation SUV39H1, SETDB1 Repressive Heterochromatin, silencing ACC, MEC, cholangiocarcinoma
H3K27me3 K27 Trimethylation EZH2 (PRC2) Repressive Developmental regulation Breast cancer, CRC
H4K20me3 K20 Trimethylation SUV420H1/2 Repressive DNA repair, mitosis Pancreatic/CRC detection
H3K4me3 K4 Trimethylation SET1, MLL Active Transcriptional activation
H3K9Ac K9 Acetylation KAT2B Active Enhancer/promoter activation Tumor aggressiveness

Table 2: Cancer-Related Findings

Histone Mark Cancer Type Key Observation Reference
H3K9me3 Salivary gland ACC High levels correlate with solid subtype, metastasis
H3K9me3 Cholangiocarcinoma Regulates WNT pathway genes
H3K27me3 Breast cancer Prognostic marker; conflicting survival data
H4K20me3 CRC Lower levels in CRC vs. healthy (ELISA)

Research Insights and Contradictions

  • Method-Dependent Variability : ELISA and ChIP-seq data for H3K9me3 and H4K20me3 in CRC show discrepancies, emphasizing the need for standardized detection protocols .
  • Functional Synergy : H3K9me3 cooperates with H3K18Ac in solid-subtype ACC to enhance tumor proliferation , highlighting context-dependent crosstalk between modifications.

Q & A

Q. What is the functional role of H3K9me3 (1-15) in pericentric heterochromatin?

H3K9me3 (1-15) is a post-translational modification (PTM) that serves as a hallmark of pericentric heterochromatin, which is critical for maintaining genomic stability and silencing repetitive DNA elements. Methodologically, its role can be studied using chromatin immunoprecipitation followed by sequencing (ChIP-seq) to map genome-wide binding sites. Antibodies validated for ChIP (e.g., Chromatrap® ChIP-validated H3K9me3 antibodies) are essential for specificity . Knockdown or inhibition of H3K9me3-associated enzymes (e.g., methyltransferases like Suv39h1) can further elucidate its functional impact .

Q. How can H3K9me3 (1-15) be reliably detected in low-input samples?

For low-input scenarios (e.g., rare cell populations), MOWChIP-seq (Microfluidic Oscillatory Washing ChIP-seq) enhances sensitivity by reducing sample loss. This technique has been validated for H3K9me3 and other histone marks (e.g., H3K27ac) in studies with limited material . Key steps include optimizing crosslinking conditions, using high-affinity antibodies, and incorporating spike-in controls for normalization .

Q. What experimental controls are critical for H3K9me3 ChIP-seq assays?

  • Negative controls : Use IgG isotype antibodies to rule out nonspecific binding.
  • Positive controls : Include primers targeting known heterochromatic regions (e.g., satellite repeats) .
  • Biological replicates : At least three replicates are recommended to account for variability, as highlighted in the ENCODE project’s H3K4me3/H3K9me3 comparative studies .
  • Data validation : Confirm findings with orthogonal methods like CUT&Tag or immunofluorescence .

Advanced Research Questions

Q. How can conflicting data on H3K9me3 demethylase activity be resolved?

Contradictory reports on enzymes like mdig (e.g., whether it directly demethylates H3K9me3) require a multi-pronged approach:

  • In vitro assays : Use recombinant proteins and synthetic H3K9me3 peptides to test enzymatic activity .
  • Cellular studies : Combine CRISPR/Cas9 knockout models with rescue experiments to assess functional relevance.
  • Cross-validation : Employ mass spectrometry (MS) to quantify site-specific demethylation, ensuring workflows are optimized to distinguish true signals from artifacts (e.g., ambiguous PTM annotations) .

Q. What bioinformatic tools are optimal for identifying differential H3K9me3 enrichment across conditions?

diffReps is a specialized tool for detecting differential chromatin modification sites from ChIP-seq data, even without biological replicates. Key steps include:

  • Normalization : Use reads per kilobase per million (RPKM) or spike-in controls.
  • Statistical thresholds : Apply a false discovery rate (FDR) <0.05 and fold change >2.
  • Annotation : Pair diffReps with tools like ChIPseeker to associate peaks with genomic features (e.g., pericentric repeats) .

Q. How does H3K9me3 (1-15) crosstalk with DNA methylation in gene silencing?

H3K9me3 and DNA methylation are co-dependent silencing marks. Experimental strategies include:

  • Co-localization analysis : Integrate H3K9me3 ChIP-seq with whole-genome bisulfite sequencing (WGBS) data.
  • Enzyme inhibition : Treat cells with DNA methyltransferase inhibitors (e.g., 5-azacytidine) and monitor H3K9me3 dynamics via Western blot or immunofluorescence .
  • Epigenetic editing : Use dCas9 fused with DNMT3A or Suv39h1 to target specific loci and assess reciprocity .

Q. What are the challenges in quantifying H3K9me3 (1-15) in aging studies, and how can they be addressed?

Aging-associated H3K9me3 changes (e.g., locus-specific gain in C. elegans) are often subtle and tissue-specific. Solutions include:

  • Single-cell epigenomics : Use scCUT&Tag to resolve heterogeneity .
  • Longitudinal sampling : Collect time-series data to distinguish stochastic noise from consistent trends.
  • Cross-species validation : Compare conserved heterochromatic regions (e.g., telomeres) across models .

Methodological Best Practices

Q. How can MS-based workflows be optimized for H3K9me3 (1-15) PTM analysis?

  • Sample prep : Use histone extraction kits (e.g., EpiGentek) to minimize PTM loss.
  • Experimental design : Include biological replicates (n≥3) and in vitro time-lapse enzymatic treatments to mimic biological variation .
  • Data processing : Apply stringent filters (e.g., ≥2 unique peptides, <1% FDR) and validate with synthetic peptides .

Q. What are the pitfalls in interpreting H3K9me3 (1-15) data in cancer or neurodevelopmental disorders?

  • Context dependency : H3K9me3 loss at satellite repeats may drive genomic instability in cancer, while gain in neuronal genes (e.g., H19) could impair neurodevelopment .
  • Confounding factors : Control for cell cycle phase (heterochromatin reorganizes during S-phase) and tissue purity (e.g., avoid stromal contamination) .

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